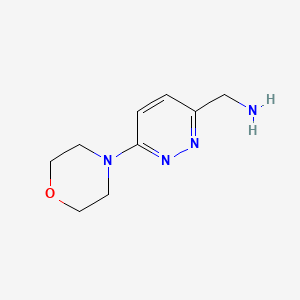

(6-Morpholinopyridazin-3-yl)methanamine

Description

Contextualization within Nitrogen-Containing Heterocycles, specifically Pyridazines and Morpholines

The core of (6-Morpholinopyridazin-3-yl)methanamine is built upon a pyridazine (B1198779) framework. Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This arrangement of nitrogen atoms imparts a unique electronic distribution and dipole moment to the ring system, influencing its ability to interact with biological targets. nih.gov The pyridazine nucleus is a known pharmacophore found in a number of approved drugs and is recognized for its diverse pharmacological activities, including antihypertensive, analgesic, and anticancer effects. rjptonline.org

Attached to the pyridazine ring is a morpholine (B109124) moiety. Morpholine is a saturated six-membered heterocycle containing both a secondary amine and an ether functional group. This heterocycle is often incorporated into drug candidates to enhance their physicochemical properties. researchgate.net The presence of the morpholine ring can improve aqueous solubility, modulate lipophilicity, and introduce a basic center, all of which are critical parameters in optimizing the pharmacokinetic profile of a potential drug. researchgate.net The combination of the planar, aromatic pyridazine ring with the flexible, saturated morpholine ring in this compound creates a molecular architecture with significant potential for diverse biological interactions.

Significance as a Privileged Scaffold and Building Block in Medicinal Chemistry Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. Both the pyridazine and morpholine rings are independently considered privileged structures in medicinal chemistry. jocpr.com Consequently, their combination in this compound results in a molecule that is a highly valuable building block for the construction of compound libraries aimed at screening for a wide range of biological activities.

The primary amine functionality present in this compound provides a convenient handle for further chemical modification. This allows for the facile introduction of a variety of substituents and pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) in a systematic manner. The versatility of this compound as a synthetic intermediate makes it an attractive starting point for the development of new chemical entities with tailored biological profiles. While specific research on the direct use of this compound as a privileged scaffold is still emerging, the extensive body of literature on its constituent heterocycles strongly supports its potential in this regard.

Overview of Current Research Trajectories and Potential Applications in Chemical Biology

Current research involving pyridazine and morpholine-containing compounds is focused on several key therapeutic areas. Pyridazine derivatives are being actively investigated for their potential as anticancer agents, with studies targeting various mechanisms including kinase inhibition and the disruption of cell signaling pathways. dergipark.org.tr Similarly, the morpholine moiety is a common feature in many investigational drugs, particularly those targeting the central nervous system and infectious diseases. researchgate.net

Given the established biological activities of its component parts, this compound is a promising candidate for exploration in several areas of chemical biology. Its potential applications could include the development of novel kinase inhibitors, probes for studying enzymatic activity, and as a scaffold for the design of new antibacterial or antiviral agents. The inherent drug-like properties conferred by the morpholine ring, combined with the diverse biological activities associated with the pyridazine nucleus, position this compound as a molecule of significant interest for future research and development in the quest for new medicines.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C9H14N4O |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 771572-26-0 |

| Appearance | Solid |

| Canonical SMILES | C1COCCN1C2=CC=C(C=N2)CN |

| InChI Key | QXGZUDFSJASRPB-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

(6-morpholin-4-ylpyridazin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13/h1-2H,3-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDVRNCWATYWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523111 | |

| Record name | 1-[6-(Morpholin-4-yl)pyridazin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344413-28-1 | |

| Record name | 1-[6-(Morpholin-4-yl)pyridazin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the (6-Morpholinopyridazin-3-yl)methanamine Core

The synthesis of the this compound core can be approached through several strategic pathways, primarily revolving around the sequential functionalization of a pyridazine (B1198779) ring. The selection of precursors and the order of synthetic steps are crucial for achieving high yields and purity.

Precursor Chemistry and Starting Material Selection

A common and commercially available starting material for the synthesis of substituted pyridazines is 3,6-dichloropyridazine (B152260) . This precursor is highly reactive towards nucleophilic substitution, allowing for the sequential and regioselective introduction of different functional groups.

Another key precursor, which can be derived from 3,6-dichloropyridazine, is 3-chloro-6-morpholinopyridazine . This intermediate is formed by the nucleophilic aromatic substitution of one of the chlorine atoms in 3,6-dichloropyridazine with morpholine (B109124). This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated. The presence of the remaining chlorine atom at the 3-position allows for subsequent functionalization to introduce the aminomethyl group.

Alternatively, one could start with the synthesis of 3-amino-6-chloropyridazine . This can be achieved by reacting 3,6-dichloropyridazine with ammonia (B1221849) or an ammonia equivalent youtube.com. This intermediate would then require the introduction of the morpholine moiety and the conversion of the amino group to an aminomethyl group.

A third strategic precursor is (6-chloropyridazin-3-yl)methanamine . While less common as a starting material, its synthesis would involve the introduction of the aminomethyl group onto the 3,6-dichloropyridazine core first, followed by the substitution of the remaining chlorine with morpholine.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Compound | CAS Number | Key Features |

| 3,6-Dichloropyridazine | 141-30-0 | Commercially available, two reactive sites for nucleophilic substitution. |

| 3-Chloro-6-morpholinopyridazine | 17259-32-4 | Intermediate with one site for further functionalization. |

| 3-Amino-6-chloropyridazine | 7168-53-8 | Allows for different derivatization strategies of the amino group. |

| (6-Chloropyridazin-3-yl)methanamine | 871826-15-2 | Precursor with the aminomethyl group already installed. |

Key Synthetic Steps and Reaction Mechanisms

The most direct and commonly employed route to this compound likely proceeds through the intermediate 3-chloro-6-morpholinopyridazine . The key transformations from this intermediate involve the introduction of a one-carbon unit at the 3-position, which is then converted to the aminomethyl group.

One plausible synthetic sequence is as follows:

Cyanation: The chloro group at the 3-position of 3-chloro-6-morpholinopyridazine can be displaced by a cyanide source, such as sodium or potassium cyanide, in a nucleophilic aromatic substitution reaction. This would yield 6-morpholinopyridazine-3-carbonitrile . This reaction is often facilitated by a polar aprotic solvent and elevated temperatures.

Reduction of the Nitrile: The resulting nitrile group can then be reduced to a primary amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere is a common method. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used. This step yields the final product, This compound .

An alternative approach involves the creation of a halomethyl intermediate:

Halomethylation: While less direct, it might be possible to introduce a chloromethyl or bromomethyl group at the 3-position of a suitable 6-morpholinopyridazine precursor.

Amination: The resulting halomethyl group can then undergo nucleophilic substitution with an amine source, such as ammonia or a protected form of ammonia, to furnish the aminomethyl group.

The mechanism for the key nucleophilic aromatic substitution steps involves the attack of the nucleophile (morpholine or cyanide) on the electron-deficient pyridazine ring, forming a Meisenheimer-like intermediate, followed by the departure of the chloride leaving group to restore aromaticity. The reduction of the nitrile proceeds via addition of hydride equivalents to the carbon-nitrogen triple bond.

Derivatization and Functionalization Approaches

The this compound core offers multiple sites for further chemical modification, allowing for the generation of diverse libraries of compounds for various applications.

Amine Group Modifications and Formation of Related Derivatives

The primary amine of the aminomethyl group is a highly versatile functional handle for a wide array of chemical transformations.

Acylation: The amine can be readily acylated with acid chlorides, acid anhydrides, or carboxylic acids (using coupling agents like HATU or EDC) to form amides. This allows for the introduction of a vast range of substituents.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can alter the electronic and steric properties of the molecule.

Alkylation and Arylation: The amine can be alkylated with alkyl halides or subjected to reductive amination with aldehydes or ketones to form secondary or tertiary amines. Buchwald-Hartwig amination can be employed to introduce aryl or heteroaryl substituents.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

Pyridazine Ring Functionalization Strategies

While the pyridazine ring in this compound is already substituted, further modifications are possible, though they can be more challenging due to the electron-donating nature of the morpholine and aminomethyl substituents.

Electrophilic Aromatic Substitution: The pyridazine ring is generally electron-deficient and thus resistant to electrophilic substitution. However, under forcing conditions or with highly activated electrophiles, substitution at the 4- or 5-position might be achievable.

Metalation and Cross-Coupling: Directed ortho-metalation (DoM) could potentially be used to functionalize the positions adjacent to the existing substituents, followed by quenching with an electrophile. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed if a halogen atom were present at the 4- or 5-position of a suitable precursor.

Morpholine Ring Substitutions and Analog Design

The morpholine ring itself can be a target for modification, leading to the design of analogs with different physicochemical properties.

Substitution on the Morpholine Ring: While direct substitution on the pre-formed morpholine ring is difficult, analogs can be synthesized by starting with substituted morpholines in the initial nucleophilic substitution step with 3,6-dichloropyridazine. For example, using C-substituted morpholines can introduce chirality and steric bulk.

Ring Variation: Instead of morpholine, other cyclic amines such as piperidine, piperazine, or thiomorpholine (B91149) can be used as nucleophiles in the initial synthetic step. This allows for the exploration of the structure-activity relationship by varying the heterocyclic ring at the 6-position. For instance, the synthesis of 6-substituted-3-pyridazinones carrying arylpiperidino and arylpiperazino moieties has been reported.

Reactivity Profiles and Chemical Intermediate Utility

The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-rich morpholine substituent, the basic primary amine, and the electron-deficient pyridazine ring. This combination of features dictates its behavior in various chemical transformations and underscores its utility as a key intermediate in multi-step organic syntheses.

This compound serves as a crucial scaffold in the construction of elaborate molecules, often destined for biological evaluation. The primary amine functionality is a key handle for introducing a wide array of substituents through reactions such as acylation, alkylation, and reductive amination. This allows for the systematic modification of the molecule's periphery to explore structure-activity relationships (SAR) in drug discovery programs.

For instance, the amine group can readily react with various acylating agents, including acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents), to form the corresponding amides. This amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the pyridazine core to other pharmacophoric fragments.

| Reagent Type | Product Type | Significance in Synthesis |

| Acid Chlorides | Amides | Introduction of diverse acyl groups |

| Aldehydes/Ketones | Imines (followed by reduction to secondary amines) | Elaboration of the side chain |

| Isocyanates/Isothiocyanates | Ureas/Thioureas | Formation of key hydrogen-bonding motifs |

| Sulfonyl Chlorides | Sulfonamides | Installation of important pharmacophoric groups |

The utility of this compound as an intermediate is exemplified in the synthesis of kinase inhibitors and other targeted therapeutic agents. The pyridazine scaffold is a common feature in many biologically active compounds, and the ability to readily functionalize the methanamine side chain makes this compound an attractive starting material for the rapid generation of analog libraries.

The reactivity of this compound towards electrophiles is multifaceted, with several potential sites of reaction. The primary amine is the most nucleophilic and basic site, making it the initial point of attack for most electrophilic reagents under neutral or basic conditions.

However, the pyridazine ring itself, while generally electron-deficient, is activated towards electrophilic substitution by the electron-donating morpholino group. The nitrogen atoms of the pyridazine ring can also be targeted by electrophiles, leading to N-alkylation or N-oxidation, which can further modify the electronic properties and reactivity of the heterocyclic system.

The general reactivity of pyridazine derivatives towards electrophiles is known to be low compared to benzene. However, the presence of an electron-donating group like morpholine can facilitate electrophilic attack on the pyridazine ring. The outcome of such reactions is highly dependent on the nature of the electrophile and the reaction conditions.

| Electrophile | Potential Reaction Site(s) | Resulting Functional Group(s) |

| Alkyl Halides | Primary Amine, Pyridazine Nitrogens | Secondary/Tertiary Amines, Quaternary Pyridazinium Salts |

| Acyl Halides | Primary Amine | Amides |

| Nitrating Agents | Pyridazine Ring | Nitro-substituted Pyridazine |

| Halogenating Agents | Pyridazine Ring | Halogenated Pyridazine |

It is important to note that the inherent basicity of the primary amine can lead to protonation under acidic conditions, which would deactivate the molecule towards further electrophilic attack on the amine itself. In such cases, electrophilic substitution on the activated pyridazine ring may become the preferred pathway, provided a sufficiently strong electrophile is employed. The interplay between the different reactive sites allows for a nuanced chemical behavior that can be exploited in synthetic strategies.

Pharmacological Profiles and Biological Investigations

In Vitro and In Vivo Biological Activities of (6-Morpholinopyridazin-3-yl)methanamine Derivatives

Anticancer Properties and Cytotoxic Effects against Cancer Cell Lines

Derivatives incorporating the morpholine (B109124) and purine (B94841) or pyridazine (B1198779) core have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. Research into compounds with similar structural features, such as 6-morpholino- and 6-amino-9-sulfonylpurine derivatives, has provided insights into their potential as anticancer agents.

One study investigated the antitumor mechanism of (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD) and (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD) in human leukemia (K562) cells. mdpi.com Both compounds were found to induce apoptosis. Specifically, 6-Amino-SPD led to a significant increase in early and late apoptosis. mdpi.com The antiproliferative activity of these derivatives was highest against lymphoma and leukemia cells, with evidence of apoptosis being the mode of cell death. mdpi.com

The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below summarizes the cytotoxic activity of representative derivatives.

Table 1: Cytotoxic Effects of Representative Purine Derivatives

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 6-Amino-SPD | K562 (Leukemia) | Not Specified | Induces early and late apoptosis mdpi.com |

| 6-Morpholino-SPD | K562 (Leukemia) | Not Specified | Induces late apoptosis/necrosis mdpi.com |

Enzyme Inhibition Studies and Mechanistic Insights

The pyridazinone moiety, a close structural relative of the pyridazine core in this compound, has been identified as a key pharmacophore for enzyme inhibition. Specifically, derivatives containing a halogenated pyridazinone group have been shown to act as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). biorxiv.orgacs.orgnih.gov

Mechanism of action studies have revealed that these compounds can form a covalent bond with specific cysteine residues within the target enzyme. biorxiv.orgacs.orgnih.gov For instance, a series of inhibitors with a halogenated pyridazinone group were found to covalently bind to cysteine 278 of PRMT5. This interaction occurs at the PRMT5-substrate binding motif (PBM) interface, effectively blocking the binding of substrate adaptor proteins. biorxiv.orgacs.orgnih.gov This covalent modification is driven by the nucleophilic attack of the cysteine thiol on the pyridazinone ring, leading to the re-aromatization of the ring and subsequent inhibition of the enzyme. biorxiv.org

Exploration for Other Therapeutic Areas (e.g., inflammatory, autoimmune, proliferative, fibrotic diseases)

The structural components of this compound derivatives suggest their potential utility in a range of therapeutic areas beyond oncology. The pyridazine core is found in molecules investigated for anti-inflammatory properties. For instance, some pyridazine derivatives have been explored as multi-target anti-inflammatory agents.

Furthermore, the morpholine moiety is a common feature in compounds developed for various diseases. While direct evidence for this compound derivatives in autoimmune or fibrotic diseases is limited, related heterocyclic compounds have shown promise. For example, pirfenidone, a pyridinone-based drug, is an approved antifibrotic agent, and its derivatives have been studied for their ability to attenuate pulmonary fibrosis by suppressing signaling pathways like TGF-β1/Smad3 and p38. nih.gov Natural compounds are also a source of inspiration, with some being investigated for their roles in treating inflammatory and autoimmune diseases. mdpi.com

Molecular Targets and Signaling Pathway Modulation

Investigations into PRMT5 Inhibition

As mentioned previously, derivatives containing a pyridazinone core have been identified as potent inhibitors of PRMT5. biorxiv.orgacs.orgnih.gov PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, playing a key role in cellular processes such as gene expression, RNA splicing, and the DNA damage response. biorxiv.orgpatsnap.com The dysregulation of PRMT5 activity has been implicated in the progression of several cancers, making it an attractive therapeutic target. patsnap.comresearchgate.net

The development of PRMT5 inhibitors is a promising strategy, particularly for cancers with specific genetic vulnerabilities, such as those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. acs.orgnih.gov The inhibition of PRMT5 by pyridazinone-containing compounds is achieved through a direct and competitive mechanism at the PBM interface. biorxiv.orgacs.orgnih.gov A lead compound from one study, BRD0639, was shown to engage PRMT5 in cells, disrupt the interaction between PRMT5 and the RIOK1 complex, and consequently reduce substrate methylation. biorxiv.orgacs.orgnih.gov This class of inhibitors that selectively target the PRMT5-substrate adaptor interaction represents a novel approach to modulating PRMT5 activity. biorxiv.orgacs.orgnih.gov

Modulation of SIKs (Salt-Inducible Kinases) and Associated Macrophage Polarization

Salt-inducible kinases (SIKs) have emerged as important regulators of inflammatory responses, particularly through their role in macrophage polarization. nih.gov Macrophages can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). researchgate.nethealthdisgroup.usmdpi.comnih.govnih.gov The balance between these states is crucial in the progression and resolution of inflammatory diseases.

Pharmacological inhibition of SIKs, particularly SIK2 and SIK3, has been shown to promote an anti-inflammatory macrophage phenotype. nih.gov SIK inhibitors can modulate the expression of key cytokines, leading to a decrease in pro-inflammatory mediators and an increase in anti-inflammatory ones. nih.gov While there is no direct evidence linking this compound derivatives to SIK inhibition, the development of small molecule SIK inhibitors is an active area of research for inflammatory conditions. pnas.orgmedchemexpress.comnih.govfrontiersin.org The structural features of the this compound scaffold may offer a template for designing novel SIK inhibitors that could influence macrophage polarization and thereby exert therapeutic effects in inflammatory diseases.

Identification and Validation of Novel Biological Targets

While direct studies on this compound are not extensively documented in publicly available literature, the pyridazine and morpholine moieties are integral to numerous biologically active compounds, suggesting a range of potential molecular targets. The pyridazine core is associated with a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. sarpublication.com

The aminopyridazine structure is a key element in several approved drugs, highlighting its importance in molecular recognition. nih.gov For instance, minaprine, a former antidepressant, is a 3-aminopyridazine (B1208633) derivative that acts as a monoamine oxidase (MAO) inhibitor. nih.gov This suggests that this compound and its analogs could be investigated for their potential to modulate the activity of monoamine oxidases or other enzymes involved in neurotransmitter metabolism.

Furthermore, the morpholine ring is a common substituent in kinase inhibitors. researchgate.net The PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and survival, is a frequent target for morpholine-containing compounds. nih.govnih.gov Therefore, it is plausible that this compound could exhibit inhibitory activity against protein kinases, particularly those implicated in cancer and inflammatory diseases. For example, some morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating anti-inflammatory potential through the modulation of inflammatory pathways. nih.govresearchgate.net

The general biological activities reported for pyridazine derivatives suggest other potential targets. These include enzymes such as cyclooxygenase (COX), which is involved in inflammation, and acetylcholinesterase (AChE), a target for Alzheimer's disease therapies. sarpublication.comnih.gov The diverse biological potential of the pyridazine scaffold warrants a broad screening approach to identify and validate the specific molecular targets of this compound.

A summary of potential biological targets for pyridazine and morpholine derivatives is presented in Table 1.

| Potential Biological Target | Therapeutic Area | Supporting Evidence from Related Compounds |

| Monoamine Oxidase (MAO) | Neurology (e.g., Depression) | The 3-aminopyridazine core is found in the MAO inhibitor minaprine. nih.gov |

| PI3K/Akt/mTOR Pathway | Oncology, Inflammation | Morpholine-clubbed pyrimidines are known inhibitors of this pathway. nih.gov |

| Cyclooxygenase (COX) | Inflammation, Pain | Pyridazine compounds have been studied for their anti-inflammatory effects related to COX inhibition. sarpublication.com |

| Acetylcholinesterase (AChE) | Neurology (e.g., Alzheimer's Disease) | Certain 3-aminopyridazine derivatives have been identified as potent AChE inhibitors. nih.gov |

| Histamine H3 Receptor | Neurology, Inflammation | Some amine analogs of pyridazinones show antagonist activity at the H3 receptor. nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of this compound can be systematically optimized through SAR and SPR studies. This involves the synthesis of analogs with targeted structural modifications and the subsequent evaluation of their biological efficacy and selectivity.

To elucidate the SAR of this compound, a library of analogs can be designed and synthesized. The synthesis would likely involve the reaction of a suitable chloropyridazine with morpholine, followed by functionalization at the 3-position to introduce the aminomethyl group. The key intermediate, a substituted pyridazine, can be synthesized through various established routes.

Key structural modifications for SAR studies would include:

Modification of the Aminomethyl Group: The primary amine could be derivatized to secondary or tertiary amines with various alkyl or aryl substituents. The length and nature of the linker between the pyridazine ring and the amine could also be varied.

Substitution on the Pyridazine Ring: Introduction of small alkyl, alkoxy, or halogen substituents at the 4- or 5-positions of the pyridazine ring could modulate the electronic properties and steric profile of the molecule, potentially influencing target binding.

Modification of the Morpholine Ring: While the morpholine ring is often favored for its physicochemical properties, replacement with other heterocyclic systems such as piperidine, piperazine, or thiomorpholine (B91149) could provide insights into the importance of the oxygen atom for biological activity.

An example of a synthetic strategy for a related class of compounds, morpholinopyrimidine derivatives, involves the reaction of morpholine with a dichloropyrimidine, followed by further substitution. nih.gov A similar approach could be adapted for the synthesis of this compound analogs.

The synthesized analogs would be evaluated in a panel of biological assays to determine their efficacy and selectivity. For instance, if the primary target is identified as a specific kinase, the IC₅₀ values of the analogs against this kinase would be determined.

Based on studies of related pyridazine derivatives, certain SAR trends can be anticipated. For example, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives investigated as AChE inhibitors, the introduction of a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for activity and selectivity. nih.gov This suggests that similar substitutions on the this compound scaffold could enhance its potency for certain targets.

Furthermore, modifications to substituents on a phenyl ring attached to the pyridazine core have been shown to significantly impact biological activity. In a study of pyridazin-3-one derivatives as vasodilating agents, the nature and position of substituents on a 6-phenyl group influenced their vasorelaxant activity. researchgate.net

The data from these studies can be compiled into SAR tables to visualize the impact of different structural features on biological activity. An illustrative SAR table for hypothetical analogs of this compound targeting a protein kinase is presented in Table 2.

| Compound | R¹ (at C-5) | R² (on aminomethyl) | Kinase Inhibitory Activity (IC₅₀, nM) | Selectivity Profile |

| This compound | H | H | 500 | Moderate |

| Analog 1 | CH₃ | H | 150 | Improved |

| Analog 2 | Cl | H | 200 | Similar to parent |

| Analog 3 | H | CH₃ | 800 | Decreased |

| Analog 4 | H | Benzyl | 300 | Improved |

This systematic approach of analog design, synthesis, and biological evaluation is crucial for optimizing the pharmacological profile of this compound and developing it into a potent and selective therapeutic agent.

Advanced Characterization and Computational Chemistry

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for verifying the chemical structure of newly synthesized compounds. For (6-Morpholinopyridazin-3-yl)methanamine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used to confirm its molecular framework.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns would be expected, corresponding to the distinct proton environments in the pyridazine (B1198779) ring, the morpholine (B109124) ring, and the aminomethyl group. For instance, the protons on the pyridazine ring would likely appear as doublets in the aromatic region of the spectrum. The methylene (B1212753) protons of the morpholine ring adjacent to the oxygen and nitrogen atoms would exhibit characteristic shifts, while the aminomethyl protons would present as a singlet or a multiplet depending on the solvent and pH conditions.

Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbons in the pyridazine ring would be influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the morpholine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar structures and may not represent actual experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridazine C4-H | 7.2 - 7.5 (d) | 120 - 125 |

| Pyridazine C5-H | 6.8 - 7.1 (d) | 115 - 120 |

| Aminomethyl CH₂ | 3.8 - 4.1 (s) | 45 - 50 |

| Morpholine CH₂ (N-CH₂) | 3.6 - 3.9 (t) | 48 - 52 |

| Morpholine CH₂ (O-CH₂) | 3.4 - 3.7 (t) | 65 - 70 |

d = doublet, s = singlet, t = triplet

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS would be employed. ambeed.com These methods first separate the compound from any impurities before it enters the mass spectrometer.

In the mass spectrum, the compound would be expected to show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would further confirm the elemental formula by providing a highly accurate mass measurement. Fragmentation patterns observed in the MS/MS spectrum would offer additional structural confirmation, showing characteristic losses of the morpholine ring or the aminomethyl group.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Gained |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ peak at m/z 195.1297 | Confirmation of molecular weight |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement consistent with C₉H₁₄N₄O | Confirmation of elemental composition |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation ions corresponding to loss of specific functional groups | Structural elucidation and confirmation |

X-ray Crystallography for Solid-State Structure Elucidation of Pyridazine Systems

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the electron density and, consequently, the atomic positions within the crystal lattice. mdpi.com

For a pyridazine system like this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

Bond lengths and angles within the molecule.

The conformation of the morpholine ring (typically a chair conformation).

The planarity of the pyridazine ring.

The intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies. While a specific crystal structure for this compound is not publicly available, the technique remains a crucial tool for the solid-state characterization of such derivatives. mdpi.com

Computational Chemistry Approaches in Drug Discovery and Chemical Biology

Computational chemistry provides powerful tools for investigating molecular properties and interactions, thereby guiding the design and optimization of new drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might bind to the active site of a target protein.

The pyridazine scaffold is known to participate in significant hydrogen bonding interactions, which are critical for molecular recognition at biological targets. nih.gov A docking study of this compound would involve:

Obtaining the 3D structure of a target protein, often from X-ray crystallography or NMR spectroscopy.

Placing the ligand in various positions and orientations within the protein's binding site.

Using a scoring function to estimate the binding affinity for each pose.

The results of such a study would highlight key interactions, such as hydrogen bonds between the pyridazine or morpholine nitrogens and amino acid residues in the protein, which could then be used to guide the synthesis of more potent analogs.

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial.

Computational methods, such as molecular mechanics or quantum mechanics calculations, can be used to systematically explore the conformational space of the molecule. This generates an energy landscape, which maps the potential energy of the molecule as a function of its geometry. The lowest points on this landscape correspond to the most stable conformations. This information is vital for understanding which shape the molecule is likely to adopt when it interacts with a biological target. General conformational studies on pyridazine derivatives have been a subject of interest, highlighting the importance of such analyses for this class of compounds. acs.org

Stereochemical Considerations, Asymmetric Centers, and Enantiomeric Purity

The molecular structure of this compound possesses a stereocenter, which has significant implications for its chemical and biological properties. The presence of an asymmetric carbon atom, the one bonded to the aminomethyl group, the pyridazine ring, and two hydrogen atoms, gives rise to the potential for stereoisomerism.

Specifically, the chiral nature of this carbon center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. While these enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit different interactions with other chiral molecules, such as biological receptors or enzymes. This differential interaction can lead to significant variations in their pharmacological and toxicological profiles. The therapeutic effect of a synthetic or semi-synthetic bioactive molecule is dependent on its enantiomeric purity and its secondary or tertiary structure. nih.gov

The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds like this compound. nih.gov Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur during synthesis or storage. nih.gov Therefore, robust analytical methods are required to quantify the relative amounts of each enantiomer in a sample.

Several analytical techniques are employed for the determination of enantiomeric purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. nih.govresearchgate.net This technique separates the enantiomers based on their differential interactions with the chiral selector immobilized on the stationary phase. Another powerful method is gas chromatography (GC) on a chiral column, often after derivatization of the analyte to increase its volatility. nih.gov Furthermore, capillary electrophoresis (CE) with a chiral selector added to the buffer is an effective technique for enantiomeric separation. For absolute configuration determination, X-ray crystallography of a single crystal of one of the enantiomers or its derivative is the gold standard.

Table 1: Potential Stereoisomers of this compound

| Stereoisomer | Configuration | 3D Representation (Hypothetical) |

| (R)-(6-Morpholinopyridazin-3-yl)methanamine | R | (A 3D model of the R-enantiomer would be depicted here) |

| (S)-(6-Morpholinopyridazin-3-yl)methanamine | S | (A 3D model of the S-enantiomer would be depicted here) |

Tautomerism and its Impact on Chemical Reactivity and Biological Activity

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a key consideration for heterocyclic compounds like this compound. clockss.org The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is susceptible to various forms of tautomerism, which can significantly influence its chemical reactivity and biological activity. rsc.orgresearchgate.net

For this compound, several potential tautomeric forms can be envisaged. The primary form of tautomerism relevant to the pyridazine core is annular tautomerism, where a proton can migrate between the two nitrogen atoms of the ring. rsc.orgnih.gov This can be influenced by the electronic effects of the substituents.

Furthermore, the presence of the aminomethyl group introduces the possibility of imine-enamine tautomerism, although this is generally less favored for simple amines. The most significant tautomeric considerations arise from the pyridazine ring itself. The different tautomers can exhibit distinct electronic distributions, geometries, and hydrogen bonding capabilities. clockss.org

The tautomeric equilibrium can be influenced by various factors, including the solvent, temperature, and pH. beilstein-journals.org For instance, in polar solvents, more polar tautomers may be stabilized. mdpi.com This shift in equilibrium can have a profound impact on the compound's chemical reactivity. Different tautomers may present different sites for electrophilic or nucleophilic attack, leading to different reaction products. clockss.org

From a biological perspective, tautomerism can dramatically affect how a molecule interacts with its target. nih.govchemrxiv.org A specific tautomer may be the biologically active form that preferentially binds to a receptor or enzyme active site. The ability of the compound to exist in different tautomeric forms can also influence its absorption, distribution, metabolism, and excretion (ADME) properties. chemrxiv.org For example, a change in tautomeric form can alter a molecule's lipophilicity, thereby affecting its ability to cross cell membranes. The different hydrogen bonding patterns of the tautomers can also lead to different binding affinities with biological macromolecules. nih.gov

Table 2: Potential Tautomeric Forms of the Pyridazine Ring in this compound

| Tautomer Name | Structural Representation (Hypothetical) | Key Features |

| 1,2-Dihydropyridazine Form | (A 2D structure of the 1,2-dihydropyridazine tautomer would be depicted here) | A protonated nitrogen at position 1 or 2 of the pyridazine ring. |

| 1,4-Dihydropyridazine Form | (A 2D structure of the 1,4-dihydropyridazine tautomer would be depicted here) | A protonated nitrogen and a protonated carbon, leading to a non-aromatic ring. This form is often an intermediate in reactions. nih.govchemrxiv.org |

| 4,5-Dihydropyridazine Form | (A 2D structure of the 4,5-dihydropyridazine tautomer would be depicted here) | Another non-aromatic tautomer that can be an intermediate in cycloaddition reactions. nih.govchemrxiv.org |

| Aromatic Form | (The standard aromatic structure of this compound would be depicted here) | The delocalized pi-system of the pyridazine ring is intact. |

Conclusion and Future Research Perspectives

Summary of Key Research Findings and the Current Landscape

Initial research has characterized (6-Morpholinopyridazin-3-yl)methanamine as a compound with notable biological potential, largely attributable to its pyridazine (B1198779) and morpholine (B109124) components. The pyridazine ring is a known pharmacophore, recognized for its unique physicochemical properties that are advantageous in drug design. Current time information in Tauranga City, NZ. These properties include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a capacity for dual hydrogen bonding, all of which are critical for drug-target interactions. Current time information in Tauranga City, NZ. Pyridazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. researchgate.netnih.gov

Emerging Avenues in Synthetic Organic Chemistry for Derivative Development

The structural backbone of this compound offers multiple sites for chemical modification, opening up vast possibilities for the creation of novel derivatives with tailored properties. Synthetic strategies are likely to focus on several key areas:

Functionalization of the Methanamine Group: The primary amine of the methanamine moiety is a prime target for derivatization. Acylation, alkylation, and sulfonylation reactions can be employed to introduce a wide array of functional groups. This could lead to the development of libraries of amides, secondary and tertiary amines, and sulfonamides, each with potentially distinct biological activities and physicochemical properties.

Modification of the Pyridazine Ring: While the pyridazine core is central to the molecule's identity, advanced synthetic methods could allow for the introduction of additional substituents on the ring. This could modulate the electronic properties of the ring system, influencing its reactivity and interaction with biological targets.

Analogues of the Morpholine Ring: The morpholine ring can be replaced with other cyclic amines, such as piperidine, piperazine, or thiomorpholine (B91149), to explore the impact of ring size, heteroatom composition, and conformational flexibility on biological activity. The synthesis of such analogues would provide valuable structure-activity relationship (SAR) data.

The development of efficient and scalable synthetic routes will be crucial for the exploration of these derivatives. Methodologies such as those used for other pyridazine-containing compounds, which may include multi-step syntheses starting from materials like ethyl levulinate, could be adapted and optimized. researchgate.net

Prospects for Novel Therapeutic Agent Development and Preclinical Studies

Given the diverse pharmacological activities associated with pyridazine and morpholine scaffolds, this compound and its future derivatives represent a promising starting point for the development of new therapeutic agents. nih.govresearchgate.net Preclinical studies would be essential to systematically evaluate the potential of these compounds.

A rational approach to preclinical evaluation would involve a tiered screening process:

In Vitro Target-Based Screening: Based on computational modeling and the known pharmacology of related compounds, initial screening could focus on specific biological targets, such as kinases, G-protein coupled receptors (GPCRs), or enzymes involved in inflammatory or proliferative pathways.

Cell-Based Assays: Promising candidates from initial screens would then be evaluated in cell-based models of disease to assess their efficacy and cytotoxicity. For instance, following the trajectory of other pyridazine derivatives, these compounds could be tested against various cancer cell lines. ambeed.com

In Vivo Pharmacokinetic and Efficacy Studies: The most promising compounds would advance to in vivo studies in animal models to determine their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and to evaluate their efficacy in relevant disease models.

The development of related heterocyclic compounds, such as pyrimido-pyridazine derivatives, has shown the potential of such scaffolds in oncology, providing a roadmap for the preclinical investigation of this compound derivatives. cymitquimica.com

Interdisciplinary Research Opportunities in Chemical Biology, Pharmacology, and Materials Science

The potential applications of this compound and its derivatives extend beyond traditional medicinal chemistry, offering exciting opportunities for interdisciplinary research.

Chemical Biology: The development of functionalized derivatives of this compound could lead to the creation of valuable chemical probes. For example, by attaching fluorescent tags or affinity labels, researchers could develop tools to study the biological pathways modulated by these compounds, identify their molecular targets, and visualize their subcellular localization.

Pharmacology: A comprehensive pharmacological profiling of a library of this compound derivatives would provide a wealth of data on their structure-activity relationships. This could lead to a deeper understanding of the pharmacophoric requirements for activity at various biological targets and could guide the design of more potent and selective compounds.

Materials Science: The unique electronic and self-assembly properties of pyridazine-containing molecules could be harnessed in the field of materials science. Derivatives of this compound could be explored for their potential in the development of novel organic electronic materials, sensors, or smart materials whose properties can be modulated by external stimuli.

Q & A

Basic Synthesis and Purification

Q1. How can researchers design a synthetic route for (6-Morpholinopyridazin-3-yl)methanamine, and what critical parameters should be optimized? Methodological Answer: A feasible synthetic route involves multi-component reactions, such as the Petasis reaction, which allows incorporation of morpholine and pyridazine moieties. Key parameters include:

- Reagent stoichiometry : Optimize molar ratios of morpholine derivatives and pyridazine precursors to minimize side products.

- Temperature control : Reactions may require reflux conditions (e.g., 80–100°C) to ensure complete cyclization.

- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the target compound. Confirm purity via HPLC (≥95% purity threshold) .

Solubility and Stability

Q2. What solvent systems are suitable for dissolving this compound, and how does temperature affect its stability? Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Pre-saturate solvents with inert gases (N₂/Ar) to prevent oxidation.

- Stability : Store at –20°C in amber vials to avoid photodegradation. Avoid repeated freeze-thaw cycles, as this may induce hydrolysis of the morpholine ring .

Analytical Characterization

Q3. Which spectroscopic techniques are most effective for confirming the structure of this compound? Methodological Answer:

- ¹H/¹³C NMR : Key signals include the morpholine ring protons (δ 3.6–3.8 ppm) and the pyridazine NH₂ group (δ 5.2–5.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 230.7 for the hydrochloride salt).

- FT-IR : Look for N-H stretching (~3350 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹) .

Biological Activity Assessment

Q4. How can researchers evaluate the anti-inflammatory potential of this compound derivatives? Methodological Answer:

- In vitro assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression. Normalize data to cytotoxicity (e.g., MTT assay).

- Dose-response curves : Test concentrations from 1–100 µM; calculate IC₅₀ values. Compare with reference inhibitors (e.g., dexamethasone).

- Mechanistic studies : Perform Western blotting to assess NF-κB pathway modulation .

Advanced Synthetic Optimization

Q5. How can computational tools aid in retrosynthetic planning for novel derivatives of this compound? Methodological Answer:

- AI-driven platforms : Use tools like Pistachio or Reaxys to predict feasible routes. Input the target structure to generate one-step or multi-step pathways.

- Precursor scoring : Prioritize commercially available building blocks (e.g., 6-chloropyridazine) with high synthetic accessibility scores.

- Feasibility checks : Validate predicted routes with DFT calculations for transition-state energies .

Data Contradiction Resolution

Q6. How should researchers address discrepancies in biological activity data across different experimental batches? Methodological Answer:

- Batch analysis : Compare HPLC purity profiles and residual solvent levels (e.g., DMSO) between batches.

- Biological replicates : Perform ≥3 independent assays to distinguish biological variability from synthetic inconsistencies.

- Structural analogs : Test closely related derivatives to identify critical pharmacophores affecting activity .

Structure-Activity Relationship (SAR) Studies

Q7. What strategies can elucidate the role of the morpholine ring in modulating bioactivity? Methodological Answer:

- Isosteric replacement : Synthesize analogs with piperazine or thiomorpholine rings instead of morpholine.

- Molecular docking : Use AutoDock Vina to simulate binding poses against targets (e.g., COX-2). Compare binding energies of analogs.

- Pharmacophore mapping : Identify hydrogen-bond acceptors (morpholine oxygen) critical for target engagement .

Cross-Disciplinary Applications

Q8. How can this compound be applied in materials science or coordination chemistry? Methodological Answer:

- Ligand design : Utilize the NH₂ group for chelating metal ions (e.g., Cu²⁺, Fe³⁺). Characterize complexes via UV-Vis and cyclic voltammetry.

- Polymer synthesis : Incorporate into monomeric units for conductive polymers. Test thermal stability via TGA .

Degradation Pathway Analysis

Q9. What analytical methods are suitable for studying the hydrolytic degradation of this compound? Methodological Answer:

- Forced degradation : Expose to acidic/basic conditions (pH 2–12) at 40°C. Monitor degradation products via LC-MS.

- Kinetic studies : Fit data to first-order models to calculate half-lives.

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) to extend shelf life .

Interdisciplinary Collaboration

Q10. How can researchers integrate computational chemistry and wet-lab experiments to accelerate discovery? Methodological Answer:

- Virtual screening : Use Schrödinger Suite to screen derivatives against target proteins. Prioritize top hits for synthesis.

- Machine learning : Train models on existing bioactivity data to predict novel analogs.

- Microfluidics : Automate synthesis and testing in droplet-based platforms for high-throughput analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.